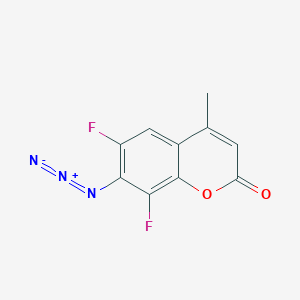

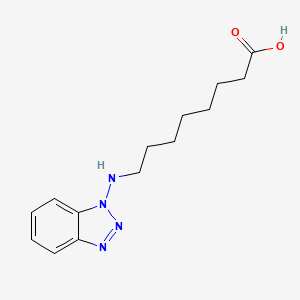

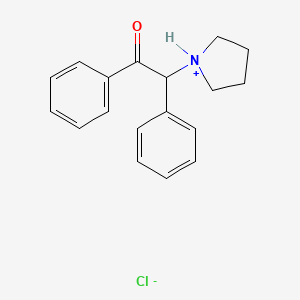

![molecular formula C21H29Cl3N2O2 B3025894 2-[2-[4-[(4-氯苯基)苯甲基]-1-哌嗪基-d8]乙氧基]-乙醇,二盐酸盐 CAS No. 1808202-93-8](/img/structure/B3025894.png)

2-[2-[4-[(4-氯苯基)苯甲基]-1-哌嗪基-d8]乙氧基]-乙醇,二盐酸盐

描述

This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

A process for the synthesis of this compound has been described in a patent . The starting substance 1-[(4-Chlorophenyl)phenylmethyl]piperazine is reacted with methyl (2-chloroethoxy) acetate to give the desired compound .Molecular Structure Analysis

The molecular formula of this compound is C23H29ClN2O4 . The InChI and SMILES strings provide a textual representation of the compound’s structure .科学研究应用

抗组胺特性

西替利嗪是一种与 2-[2-[4-[(4-氯苯基)苯甲基]-1-哌嗪基-d8]乙氧基]-乙醇二盐酸盐密切相关的化合物,被称为选择性 H1 组胺受体拮抗剂。它在治疗荨麻疹和过敏性鼻炎方面很有效 (Arlette,1991 年)。

镇痛活性

一种与所讨论的化学物质在结构上相似的化合物在实验动物中表现出显着的镇痛活性,而没有明显的吗啡样物质依赖性。这表明在疼痛管理中具有潜在应用 (Nakamura 等,1979 年)。

制造进步

西替利嗪二盐酸盐的制造工艺最近取得了进展,其与给定的化合物具有结构相似性。这突出了合成此类化学品的不断发展的技术 (Reiter 等,2012 年)。

抗肿瘤潜力

对哌嗪基叔胺醇及其二盐酸盐(包括与所讨论化合物在结构上相关的化合物)的研究表明,它们在体外对肿瘤 DNA 甲基化有影响。这指向在癌症研究中的潜在应用 (Hakobyan 等,2020 年)。

合成和结构研究

专注于相关化合物合成及其通过各种分析方法的结构确认的研究有助于了解其潜在应用 (Jin-peng,2013 年)。

作用机制

Target of Action

Hydroxyzine-d8.2HCl, also known as 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride, primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating hypersensitivity and allergic reactions .

Mode of Action

Hydroxyzine-d8.2HCl acts as a potent and selective histamine H1 receptor inverse agonist . This means it binds to the H1 receptor and induces a response opposite to that of histamine, thereby reducing the effects of histamine in the body . It competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .

Biochemical Pathways

The primary biochemical pathway affected by Hydroxyzine-d8.2HCl is the histamine-mediated pathway. By acting as an inverse agonist at the H1 receptor, Hydroxyzine-d8.2HCl inhibits the action of histamine, reducing allergic reactions and providing relief from symptoms such as pruritus and chronic urticaria .

Pharmacokinetics

When administered orally, Hydroxyzine-d8.2HCl is rapidly absorbed from the gastrointestinal tract . The compound exhibits high bioavailability, ensuring effective delivery of the drug to its target sites

Result of Action

The molecular and cellular effects of Hydroxyzine-d8.2HCl’s action primarily involve the reduction of allergic reactions and anxiety. By inhibiting the action of histamine at the H1 receptor, Hydroxyzine-d8.2HCl can alleviate symptoms associated with allergic conditions such as pruritus and chronic urticaria . Additionally, it has been found to decrease anxiety-like behavior in experimental models .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Hydroxyzine-d8.2HCl. For instance, certain foods, including grapefruit and grapefruit-containing products, can inhibit CYP3A4, an enzyme involved in the metabolism of many drugs. This could potentially lead to increased plasma concentrations of Hydroxyzine-d8.2HCl . Therefore, dietary considerations may be important when using this compound.

生化分析

Biochemical Properties

Hydroxyzine-d8.2HCl is known to exhibit high specific affinity for the histamine H1 receptor . This interaction with the H1 receptor is key to its role in biochemical reactions. The compound, by binding to the H1 receptor, can influence the activity of various enzymes and proteins associated with this receptor.

Cellular Effects

The cellular effects of 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride are primarily related to its interaction with the H1 receptor. By acting as an antagonist at this receptor, it can influence various cellular processes, including cell signaling pathways and gene expression . Its impact on cellular metabolism is also significant, with potential effects on the metabolic activities associated with the H1 receptor.

Molecular Mechanism

The molecular mechanism of action of Hydroxyzine-d8.2HCl involves its binding to the histamine H1 receptor. As an antagonist, it prevents the action of histamine at this receptor, thereby influencing various downstream effects. This includes potential changes in gene expression, as well as the activation or inhibition of enzymes associated with the H1 receptor .

Temporal Effects in Laboratory Settings

It is known that the compound exhibits stability, with potential long-term effects on cellular function observed in in vitro or in vivo studies .

属性

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]ethanol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27ClN2O2.2ClH/c22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25;;/h1-9,21,25H,10-17H2;2*1H/i10D2,11D2,12D2,13D2;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOMHKZSQFYSBR-FLZNRFFQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCOCCO)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H].Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

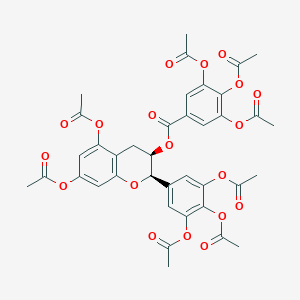

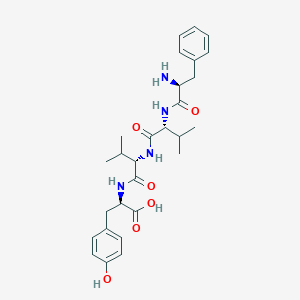

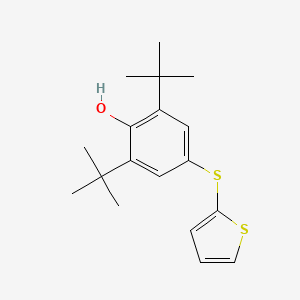

![(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-3-(dodecanoylamino)-4,5-dihydroxyoxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid](/img/structure/B3025814.png)

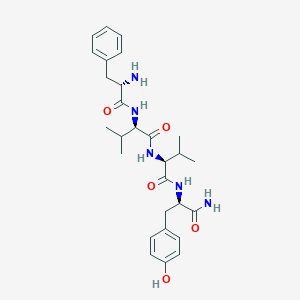

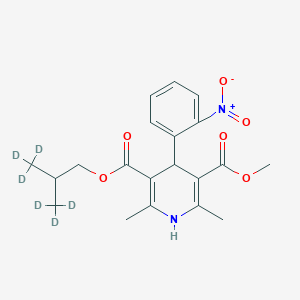

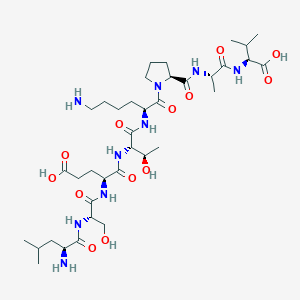

![4-(dimethylamino)-N-[3-[[2-[(4-oxo-4H-1-benzopyran-7-yl)oxy]acetyl]amino]phenyl]-benzamide](/img/structure/B3025817.png)

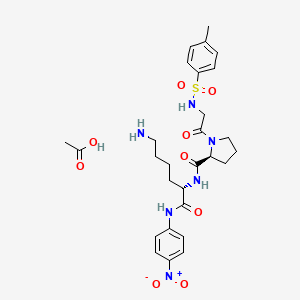

![6,7,8,9-tetrahydro-9-[2-(1H-indol-3-yl)ethyl]-1,3-dimethyl-pyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3025826.png)